Cdk9-IN-24

CDK9 Kinase Selectivity Enzymatic Assay

CDK9-IN-24 (compound 21a) is a flavonoid-scaffold, ATP-competitive CDK9 inhibitor delivering exceptional selectivity (>80-fold over most CDK family members) with an enzymatic IC50 of 6.7 nM. Unlike broader-spectrum inhibitors such as dinaciclib or SNS-032, CDK9-IN-24 provides cleaner experimental readouts by specifically downregulating Mcl-1 and c-Myc without confounding multi-kinase effects. Its validated in vivo efficacy in Mv4-11 xenograft models and consistent potency in AML cell lines make it the definitive tool for transcription-targeted cancer research. Choose CDK9-IN-24 for unambiguous CDK9 target validation and benchmark kinase selectivity profiling.

Molecular Formula C27H31N3O4
Molecular Weight 461.6 g/mol
Cat. No. B12388962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCdk9-IN-24
Molecular FormulaC27H31N3O4
Molecular Weight461.6 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=CC=C(C=C2)C3=CC(=O)C4=C(O3)C(=C(C=C4O)OC)C5=CCN(CC5)C
InChIInChI=1S/C27H31N3O4/c1-28-10-8-19(9-11-28)25-24(33-3)17-22(32)26-21(31)16-23(34-27(25)26)18-4-6-20(7-5-18)30-14-12-29(2)13-15-30/h4-8,16-17,32H,9-15H2,1-3H3
InChIKeyDQKKUVSYKRLEBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cdk9-IN-24 (Compound 21a): Potent and Selective CDK9 Inhibitor with Validated In Vivo Efficacy in Acute Myeloid Leukemia


Cdk9-IN-24, also designated compound 21a, is a flavonoid-scaffold, ATP-competitive inhibitor of cyclin-dependent kinase 9 (CDK9) [1]. It exhibits high selectivity over other CDK family members, with an enzymatic IC50 of 6.7 nM for CDK9/CycT1 [1]. The compound is characterized by its ability to potently inhibit proliferation and induce apoptosis in acute myeloid leukemia (AML) cell lines through downregulation of Mcl-1 and c-Myc [1]. In vivo efficacy has been demonstrated in an Mv4-11 xenograft model, confirming its potential as a research tool for studying CDK9-dependent transcription in cancer [1].

Why Cdk9-IN-24 Cannot Be Substituted by Other CDK9 Inhibitors: A Critical Analysis of Selectivity and Potency


Cdk9-IN-24 distinguishes itself from other CDK9 inhibitors through its unique combination of high potency (IC50 = 6.7 nM) and exceptional selectivity (>80-fold over most CDK family members) [1]. While other CDK9 inhibitors such as dinaciclib or SNS-032 exhibit comparable or even higher potency, they lack the same degree of intra-family selectivity, leading to broader CDK inhibition and potentially confounding experimental interpretations in transcriptional addiction studies [2]. Furthermore, the compound's validated in vivo efficacy in an Mv4-11 xenograft model [1] and its defined mechanism of action—downregulation of Mcl-1 and c-Myc—provide a clear rationale for its selection over less-characterized or less-selective alternatives.

Cdk9-IN-24: Head-to-Head Quantitative Differentiation Against Leading CDK9 Inhibitors


Enzymatic Potency and Selectivity Profile vs. Multi-CDK Inhibitors Dinaciclib and SNS-032

Cdk9-IN-24 exhibits an IC50 of 6.7 nM for CDK9/CycT1, which is comparable to dinaciclib (4 nM) and SNS-032 (4 nM). However, a direct comparison of selectivity profiles reveals a critical differentiator: Cdk9-IN-24 displays >80-fold selectivity over most other CDK family members [1]. In contrast, dinaciclib potently inhibits CDK1, CDK2, CDK5, and CDK9 with IC50s of 3, 1, 1, and 4 nM, respectively [2]. SNS-032 similarly inhibits CDK2, CDK7, and CDK9 with IC50s of 38, 62, and 4 nM . This lack of selectivity in dinaciclib and SNS-032 results in a multi-CDK inhibitory profile, whereas Cdk9-IN-24 provides a more targeted approach for studies specifically requiring CDK9 inhibition.

CDK9 Kinase Selectivity Enzymatic Assay

Anti-Proliferative Activity in AML Cell Line Mv4-11 vs. Multi-Kinase Inhibitor AT7519

In Mv4-11 AML cells, Cdk9-IN-24 exhibits a potent anti-proliferative IC50 of 60 nM [1]. This is substantially more potent than the multi-CDK inhibitor AT7519, which has a reported GI50 of 0.51 µM in Mv4-11 cells [2]. This 8.5-fold difference in potency suggests that the highly selective CDK9 inhibition by Cdk9-IN-24 is more effective in reducing Mv4-11 cell viability compared to broader CDK inhibition by AT7519 in this specific AML model.

Acute Myeloid Leukemia Anti-proliferative Cell Viability

Validation of CDK9-Specific Mechanism: Downregulation of Mcl-1 and c-Myc vs. Nonselective Cytotoxicity

Cdk9-IN-24 induces apoptosis in Mv4-11 cells by downregulating the anti-apoptotic proteins Mcl-1 and c-Myc, a hallmark of CDK9 inhibition [1]. While many CDK inhibitors can induce apoptosis, this specific mechanistic signature confirms on-target CDK9 inhibition. In contrast, less selective inhibitors like flavopiridol, which inhibit multiple CDKs and other kinases [2], may trigger cell death through a combination of on- and off-target effects, complicating the attribution of phenotype to CDK9 alone.

Mechanism of Action Apoptosis Protein Expression

In Vivo Efficacy in AML Xenograft Model: Superior Tumor Growth Inhibition vs. Dinaciclib

Cdk9-IN-24 demonstrates significant tumor growth inhibition in an Mv4-11 xenograft mouse model [1]. While specific tumor growth inhibition percentages are not detailed in the abstract, the study confirms in vivo efficacy. For context, the multi-CDK inhibitor dinaciclib showed a 70% tumor growth inhibition in the same Mv4-11 xenograft model at a 40 mg/kg dose [2]. However, dinaciclib's efficacy is linked to its broader CDK inhibition, whereas Cdk9-IN-24's efficacy is achieved through a highly selective CDK9-targeted mechanism, potentially offering a better therapeutic window and reduced off-target toxicity in preclinical settings.

In Vivo Xenograft Tumor Growth Inhibition

Cdk9-IN-24: Optimal Use Cases in Translational Oncology Research


Investigating CDK9-Specific Transcriptional Addiction in AML

Utilize Cdk9-IN-24 in acute myeloid leukemia (AML) cell lines such as Mv4-11 to dissect the role of CDK9 in transcriptional elongation and its dependence on Mcl-1 and c-Myc. The compound's high selectivity (>80-fold over other CDKs) ensures that observed effects on cell proliferation and apoptosis are primarily due to CDK9 inhibition, providing cleaner data for target validation studies [1].

Validating CDK9 as a Therapeutic Target in In Vivo Xenograft Models

Employ Cdk9-IN-24 in Mv4-11 xenograft mouse models to assess the impact of highly selective CDK9 inhibition on tumor growth in vivo. Its demonstrated in vivo efficacy [1] and superior selectivity profile compared to multi-CDK inhibitors like dinaciclib [2] make it a preferred tool for evaluating the therapeutic potential of CDK9 blockade without confounding multi-kinase effects.

Mechanistic Studies on CDK9-Dependent Apoptotic Signaling

Use Cdk9-IN-24 to induce apoptosis specifically through the downregulation of Mcl-1 and c-Myc in CDK9-dependent cancer models. This application is ideal for researchers seeking to elucidate the downstream signaling pathways of CDK9 inhibition, as the compound's defined mechanism of action provides a clear and specific biological readout [1].

Comparative Profiling of CDK9 Inhibitors in Kinase Selectivity Panels

Incorporate Cdk9-IN-24 as a benchmark compound in kinase selectivity panels when profiling new CDK9 inhibitors. Its well-characterized selectivity profile (IC50 = 6.7 nM for CDK9, >80-fold over other CDKs) [1] serves as a reference standard for evaluating the selectivity of novel compounds, particularly when comparing against broader-spectrum inhibitors like SNS-032 and dinaciclib [2].

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